6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide
Description
Properties
IUPAC Name |
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN2O2S/c1-12-4-7-19(26-12)18-10-16(15-9-13(21)5-6-17(15)23-18)20(24)22-11-14-3-2-8-25-14/h2-10H,11H2,1H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJHDBPHCURAMGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide typically involves multi-step organic reactions. The starting materials may include 6-chloroquinoline, 2-furylmethylamine, and 5-methyl-2-thiophenecarboxylic acid. The reactions may involve:
Nucleophilic substitution: to introduce the chloro group.
Amidation: to form the carboxamide linkage.
Cyclization: to construct the quinoline ring.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvent selection: to improve solubility and reaction efficiency.
Purification techniques: such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide may undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, potentially altering the biological activity.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of functional groups, such as halogen exchange.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Halogenating agents like N-bromosuccinimide (NBS).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.
Scientific Research Applications
Biological Activities
The compound is noted for various pharmacological properties, including:
- Antimicrobial Activity : Studies suggest that quinoline derivatives exhibit significant antibacterial and antifungal properties. The presence of the furan and thiophene rings may enhance these activities by interacting with microbial enzymes or membranes.
- Antitumor Potential : Research indicates that compounds similar to 6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide can inhibit cancer cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of specific oncogenic pathways.
- Anti-inflammatory Effects : Some studies point to the anti-inflammatory properties of quinoline derivatives, which can be beneficial in treating conditions such as arthritis or other inflammatory diseases.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step organic reactions, including:
- Refluxing in Organic Solvents : Common solvents include dimethylformamide (DMF) or dichloromethane.
- Catalytic Methods : Catalysts like triethylamine are often used to facilitate nucleophilic substitutions.
- Purification Techniques : Column chromatography or recrystallization methods are employed to achieve high purity levels.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study on Antimicrobial Activity | Demonstrated that quinoline derivatives, including this compound, showed significant activity against Gram-positive and Gram-negative bacteria. |
| Antitumor Research | Identified the compound's ability to induce apoptosis in various cancer cell lines, suggesting potential as a chemotherapeutic agent. |
| Inflammatory Disease Model | Showed promising results in reducing inflammation markers in animal models, indicating potential therapeutic applications. |
Mechanism of Action
The mechanism of action of 6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide would depend on its specific biological target. It may interact with enzymes, receptors, or DNA, leading to:
Inhibition of enzyme activity: .
Modulation of receptor signaling: .
Interference with DNA replication or transcription: .
Comparison with Similar Compounds
Substituent Effects on Activity
- R6 Position : Chlorine (target) vs. bromine (): Chlorine’s smaller size and higher electronegativity may enhance membrane permeability compared to bromine analogs.
- R2 Substituent: Thiophene vs. Furan/Pyridine: The 5-methylthiophen-2-yl group in the target compound provides enhanced lipophilicity (logP ~4.5) compared to pyridin-3-yl (logP 4.84, ). Sulfur in thiophene may facilitate π-stacking or hydrophobic interactions in biological targets. Methoxy vs.
Amide Side Chain Modifications
- Furan-2-ylmethyl vs. Morpholinoethyl/Phenethyl: The furan ring in the target introduces rigidity and moderate polarity, contrasting with the flexible, basic morpholinoethyl group in antimicrobial analogs ().
Biological Activity
6-Chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide is a synthetic compound belonging to the class of quinoline derivatives. Quinoline and its derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C20H15ClN2O2S
- Molecular Weight : 382.8633 g/mol
- CAS Number : [Not provided in the search results]
The compound features a quinoline core structure with a chloro group at position 6 and a furan ring attached via a methyl linker. The presence of a thiophene moiety enhances its potential biological activity.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. In particular, compounds with similar structures have shown efficacy against various bacterial strains, including Mycobacterium tuberculosis. For example, studies have demonstrated that certain substituted quinoline carboxamides possess higher activity against M. tuberculosis than traditional antibiotics like isoniazid and pyrazinamide .
| Compound | Activity Against M. tuberculosis | Reference |
|---|---|---|
| N-Cycloheptylquinoline-2-carboxamide | Higher than isoniazid | |
| N-Cyclohexylquinoline-2-carboxamide | Higher than pyrazinamide |
Anticancer Activity
Quinoline derivatives have also been investigated for their anticancer properties. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis in cancer cells. For instance, some studies have reported that quinoline compounds can inhibit specific signaling pathways associated with cancer cell survival .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Quinoline derivatives often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and cancer cells.
- Interference with DNA Synthesis : Some compounds in this class can intercalate into DNA, disrupting replication and transcription processes.
- Photosynthetic Electron Transport (PET) Inhibition : Similar compounds have been shown to inhibit PET in chloroplasts, indicating potential herbicidal properties as well .
Case Studies
-
Antimycobacterial Activity : A study highlighted the synthesis of various substituted quinolines and their testing against mycobacterial species. The results indicated that certain derivatives exhibited significant antimycobacterial activity with low toxicity to human cells .
- IC50 Values : The most active compounds demonstrated IC50 values comparable to established treatments.
- Anticancer Screening : Another investigation into quinoline derivatives revealed promising results in inhibiting cancer cell lines, suggesting that modifications to the quinoline structure can enhance therapeutic efficacy against specific cancers .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 6-chloro-N-(furan-2-ylmethyl)-2-(5-methylthiophen-2-yl)quinoline-4-carboxamide, and how can reaction conditions be standardized?
- Methodology : Multi-step synthesis typically involves coupling the quinoline core with thiophene and furan substituents. Key steps include:
- Quinoline core formation : Use Pfitzinger or Friedländer reactions with substituted anilines and ketones.
- Thiophene substitution : Employ Suzuki-Miyaura cross-coupling for 5-methylthiophen-2-yl attachment .
- Furan-2-ylmethyl amidation : Activate the carboxylic acid group (e.g., using HATU or EDC) for coupling with furfurylamine .
- Optimization : Monitor reaction progress via TLC/HPLC, and adjust solvents (DMF or THF) and catalysts (Pd(PPh₃)₄) to improve yield (>75%) and purity (>95%) .
Q. How can the compound’s structural integrity and purity be validated post-synthesis?
- Analytical Techniques :
- NMR (¹H/¹³C) : Confirm substitution patterns (e.g., quinoline C-2 thiophene vs. C-4 carboxamide) .
- X-ray crystallography : Resolve ambiguities in stereochemistry (e.g., furan-thiophene spatial arrangement) .
- HPLC-MS : Detect impurities (<5%) and validate molecular weight (expected: ~423.8 g/mol) .
Q. What preliminary biological assays are suitable for screening this compound’s activity?
- In vitro Screening :
- Antimicrobial : Use microdilution assays (MIC against S. aureus, E. coli) with ciprofloxacin as a control .
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Mechanistic Clues : Fluorescence quenching to assess DNA intercalation potential .
Advanced Research Questions
Q. How does the compound’s structure-activity relationship (SAR) vary with modifications to the thiophene or furan moieties?
- SAR Strategies :
- Thiophene substitution : Compare 5-methylthiophen-2-yl vs. unsubstituted thiophene in kinase inhibition assays (e.g., EGFR) .
- Furan replacement : Test pyrrole or benzofuran analogs to evaluate π-π stacking effects in receptor binding .
- Data Interpretation : Use molecular docking (AutoDock Vina) to correlate substituent hydrophobicity with binding affinity .
Q. What experimental approaches resolve contradictions in solubility and bioavailability data?
- Contradiction Analysis :
- Solubility : Use shake-flask method (pH 7.4 PBS) vs. computational predictions (LogP ~3.2). Adjust via co-solvents (DMSO) or prodrug derivatization .
- Bioavailability : Compare in vitro Caco-2 permeability with in vivo PK studies (rodent models) to identify metabolic bottlenecks .
Q. How can target-specific interactions (e.g., enzyme inhibition) be mechanistically validated?
- Advanced Assays :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., topoisomerase II) .
- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Q. What strategies mitigate off-target effects observed in high-throughput screens?
- Mitigation Methods :
- Selectivity profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify promiscuous binding .
- Fragment-based redesign : Trim non-essential substituents (e.g., furan methyl groups) to reduce steric clashes .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
